molecular formula C19H27ClN2O3 B6086493 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide

1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B6086493
M. Wt: 366.9 g/mol
InChI Key: PAZLUJJWEKQTCN-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide, also known as CE-123, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including calcium signaling, neuroprotection, and modulation of neurotransmitter release. By modulating the activity of the sigma-1 receptor, 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide may have a variety of effects on cellular function and behavior.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide has been found to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been found to increase levels of glutathione, an antioxidant that protects against oxidative stress. In addition, 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide has been shown to increase levels of dopamine and serotonin, two neurotransmitters that are involved in mood regulation.

Advantages and Limitations for Lab Experiments

One advantage of 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide is that it has been shown to have a favorable safety profile in preclinical studies. It has also been found to have good oral bioavailability, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential therapeutic applications.

Future Directions

There are several potential future directions for research on 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also been suggested that 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide may have potential as a treatment for addiction, due to its effects on dopamine release. Further studies are needed to fully understand the mechanism of action of 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide and its potential therapeutic applications.

Synthesis Methods

1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of piperidine with 4-chlorobenzyl chloride, followed by the reaction of the resulting compound with isopropoxyethylamine and then with acetic anhydride. The final product is obtained through the reaction of the resulting compound with 2,4,6-trimethylpyridine and oxalyl chloride.

Scientific Research Applications

1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, depression, anxiety, and addiction. In preclinical studies, 1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide has been shown to have neuroprotective effects, improve cognitive function, and reduce anxiety-like behavior. It has also been found to have antidepressant effects in animal models of depression.

properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(2-propan-2-yloxyethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-14(2)25-12-10-21-19(24)16-5-8-18(23)22(13-16)11-9-15-3-6-17(20)7-4-15/h3-4,6-7,14,16H,5,8-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZLUJJWEKQTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCNC(=O)C1CCC(=O)N(C1)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide

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